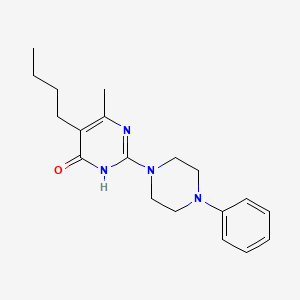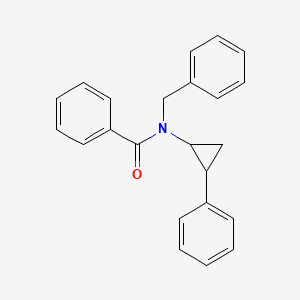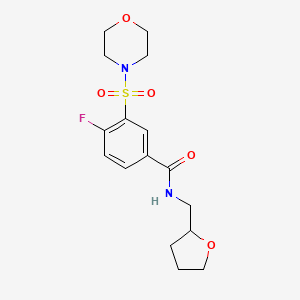
5-butyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-butyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one: is a synthetic organic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a pyrimidinone core substituted with butyl, methyl, and phenylpiperazine groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic or basic conditions.
Substitution Reactions: The butyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.
Phenylpiperazine Introduction: The phenylpiperazine moiety can be attached via a nucleophilic substitution reaction, where the pyrimidinone core reacts with 1-phenylpiperazine under reflux conditions in a suitable solvent like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction parameters such as temperature, pressure, and pH.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl and methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidinone core, potentially converting it to a dihydropyrimidinone derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Products include butanol, butanal, butanoic acid, and corresponding oxidized derivatives of the methyl group.
Reduction: Products include dihydropyrimidinone derivatives.
Substitution: Products include various substituted phenylpiperazine derivatives.
科学的研究の応用
5-butyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 5-butyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
5-butyl-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one: Similar structure but with a methyl group instead of a phenyl group on the piperazine ring.
5-butyl-6-methyl-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one: Similar structure but with an ethyl group instead of a phenyl group on the piperazine ring.
5-butyl-6-methyl-2-(4-isopropylpiperazin-1-yl)pyrimidin-4(3H)-one: Similar structure but with an isopropyl group instead of a phenyl group on the piperazine ring.
Uniqueness
The uniqueness of 5-butyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs. The presence of the phenyl group on the piperazine ring can significantly influence its interaction with biological targets and its overall pharmacokinetic profile.
特性
IUPAC Name |
5-butyl-4-methyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-3-4-10-17-15(2)20-19(21-18(17)24)23-13-11-22(12-14-23)16-8-6-5-7-9-16/h5-9H,3-4,10-14H2,1-2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKGYAYFFMLYNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(2-chlorobenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B5982451.png)
![4-(2-fluoro-4-methoxybenzyl)-3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5982456.png)
![7-(4-fluorobenzyl)-2-[(6-methyl-2-pyridinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5982464.png)
![N-benzyl-3-({[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5982473.png)
![4-(4-ethoxybenzyl)-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B5982479.png)

![2-methyl-7-(4-methylpiperazino)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5982489.png)
![N-[2-(2-chloro-5-methylphenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B5982501.png)
![[3-(2-Chlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-cyclohex-3-en-1-ylmethanone](/img/structure/B5982502.png)
![(4Z)-2-(2-BROMOPHENYL)-4-[(2-ETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B5982510.png)
![[1-[1-(1-benzylpiperidin-4-yl)piperidin-3-yl]piperidin-4-yl]methanol](/img/structure/B5982520.png)
![5-(1,3-benzodioxol-5-yloxymethyl)-N-[2-(furan-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5982521.png)

![N'~4~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}ISONICOTINOHYDRAZIDE](/img/structure/B5982523.png)
